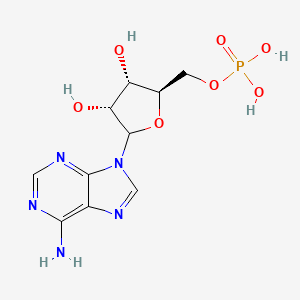
Adenosine 5-Monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5-Monophosphate, also known as 5’-adenylic acid, is a nucleotide that plays a crucial role in various cellular metabolic processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine . This compound is present in all known forms of life and is involved in the synthesis of RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine 5-Monophosphate can be synthesized through various enzymatic and chemical methods. One common method involves the enzymatic phosphorylation of adenosine using adenosine kinase. Another method includes the chemical phosphorylation of adenosine using phosphorus oxychloride in the presence of a base .
Industrial Production Methods: Industrial production of this compound often involves the fermentation of yeast or bacterial cultures that are genetically engineered to overproduce the compound. The fermentation broth is then subjected to various purification steps, including filtration, ion-exchange chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions: Adenosine 5-Monophosphate undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to adenosine and inorganic phosphate.
Phosphorylation: It can be phosphorylated to form adenosine diphosphate and adenosine triphosphate.
Deamination: this compound can be deaminated to form inosine monophosphate.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and may be catalyzed by enzymes such as nucleotidases.
Phosphorylation: Requires ATP and specific kinases.
Deamination: Catalyzed by the enzyme adenosine deaminase.
Major Products:
Hydrolysis: Adenosine and inorganic phosphate.
Phosphorylation: Adenosine diphosphate and adenosine triphosphate.
Deamination: Inosine monophosphate.
Scientific Research Applications
Adenosine 5-Monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acids and nucleotides.
Biology: Plays a role in cellular energy transfer and signal transduction.
Medicine: Investigated for its potential therapeutic effects in conditions such as ischemia and inflammation.
Industry: Used in the production of flavor enhancers and as a supplement in animal feed
Mechanism of Action
Adenosine 5-Monophosphate exerts its effects through various molecular targets and pathways:
Energy Metabolism: It is involved in the regulation of cellular energy homeostasis by activating AMP-activated protein kinase (AMPK).
Signal Transduction: Acts as a second messenger in various signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis.
Immune Function: Modulates immune responses by enhancing T-cell maturation and function, and improving natural killer cell activity.
Comparison with Similar Compounds
Adenosine 5-Monophosphate is unique compared to other nucleotides due to its specific roles in energy metabolism and signal transduction. Similar compounds include:
Adenosine Diphosphate (ADP): Involved in energy transfer and storage.
Adenosine Triphosphate (ATP): The primary energy carrier in cells.
Inosine Monophosphate (IMP): An intermediate in the synthesis of purine nucleotides
This compound stands out due to its specific involvement in the activation of AMPK and its role as a precursor in the synthesis of other important nucleotides.
Properties
Molecular Formula |
C10H14N5O7P |
|---|---|
Molecular Weight |
347.22 g/mol |
IUPAC Name |
[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10?/m1/s1 |
InChI Key |
UDMBCSSLTHHNCD-VTHZCTBJSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















